5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-sulfonamide
Description
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c9-14(12,13)8-6-10-7-4-2-1-3-5-11(7)8/h6H,1-5H2,(H2,9,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIDTIRZFGHCAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=C(N2CC1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Imidazo[1,2-a]azepine Core
The imidazo[1,2-a]azepine framework is typically synthesized by condensation reactions involving cyclic amines and appropriate α-haloketones or amino ketones.
A common approach reported involves the condensation of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with 2-amino-1-arylethanone derivatives. This condensation leads to 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine intermediates with yields ranging from 58% to 85%.
Alkylation of these intermediates with alkyl halides or other alkylating agents can produce quaternary ammonium salts, which can be further manipulated chemically.
Introduction of the Sulfonamide Group
Sulfonamide functionality is introduced via sulfonylation of the imidazoazepine amine group using sulfonyl chlorides or sulfonyl fluorides.
A modern and efficient method for sulfonamide synthesis involves the activation of sulfonyl fluorides by calcium triflimide [Ca(NTf2)2], which acts as a Lewis acid catalyst to promote nucleophilic substitution by amines, yielding sulfonamides in good to excellent yields.
This method is advantageous due to its mild conditions, broad substrate scope, and high functional group tolerance, making it suitable for complex heterocyclic amines such as imidazo[1,2-a]azepines.
For example, 2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-sulfonyl chloride can be synthesized as a key intermediate, which upon reaction with amines under calcium triflimide activation yields the corresponding sulfonamide derivatives.
The synthesized compounds are characterized by NMR spectroscopy, including ^1H and ^13C NMR, which confirm the structure and substitution pattern of the imidazoazepine ring and sulfonamide group.
For instance, the 2-CH proton of the imidazole ring typically appears as a singlet in the range of 7.69–7.77 ppm in ^1H NMR spectra, with chemical shifts influenced by substituents on the aromatic ring.
Mass spectrometry and elemental analysis further confirm molecular weights and purity.
The condensation approach to build the imidazo[1,2-a]azepine core is well-established and provides a versatile platform for further functionalization.
The use of calcium triflimide to activate sulfonyl fluorides represents a significant advancement in sulfonamide synthesis, offering mild, efficient, and broadly applicable conditions.
Combining these methods allows for the efficient preparation of 5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-sulfonamide derivatives with potential pharmaceutical relevance.
The synthetic strategies have been validated by successful preparation of various derivatives with good yields and well-defined structures, enabling further biological evaluation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel, along with suitable solvents.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted imidazoazepine compounds.
Scientific Research Applications
5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-sulfonamide with structurally related sulfonamide-containing heterocycles:
Key Insights
Ring Flexibility vs. In contrast, imidazo[1,2-b]pyridazine () and benzimidazole derivatives () feature fully aromatic cores, enhancing π-π stacking interactions but reducing adaptability.
Functional Group Impact: The 3-sulfonamide group is a common feature across all compounds, suggesting shared mechanisms like carbonic anhydrase inhibition. However, its position relative to the heterocycle’s nitrogen atoms modulates activity. For example, benzimidazole derivatives in showed IOP-lowering effects at 0.1–0.4% concentrations, likely due to sulfonamide-enhanced target engagement .
Biological Activity :
- The target compound’s azepine ring may reduce metabolic stability compared to smaller rings (e.g., pyrazine in ), but this could be offset by the sulfonamide’s hydrogen-bonding capacity.
- Benzimidazole derivatives () demonstrated efficacy in IOP reduction, highlighting the importance of ring size and substitution patterns in ocular drug design .
Biological Activity
5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and antimicrobial effects.
Structure and Properties
5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-sulfonamide features a fused imidazole-azepine structure with a sulfonamide group. This unique configuration contributes to its diverse biological activities. The sulfonamide moiety is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. For instance, compounds similar to 5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-sulfonamide have shown promising results in inhibiting cancer cell proliferation.
Case Studies
- Inhibition of Tubulin Polymerization : Research indicates that imidazole derivatives can inhibit tubulin polymerization effectively. For example, a related compound demonstrated an IC50 value of 0.4 µM against porcine brain tubulin polymerization . This suggests that 5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-sulfonamide may exhibit similar properties.
- Cell Line Studies : Compounds with similar structures were tested against various cancer cell lines including MDA-MB-468 and HeLa. The results showed significant antiproliferative activity with IC50 values ranging from 80 to 200 nM . This highlights the potential efficacy of this class of compounds in cancer treatment.
Enzyme Inhibition
The compound's sulfonamide group suggests potential as a carbonic anhydrase inhibitor (CAI). Studies on related compounds indicate selective inhibition against specific isoforms of carbonic anhydrase.
| Compound | Isoform | Inhibition Constant (K_i) |
|---|---|---|
| 9ae | hCA II | 57.7 µM |
| 9bb | hCA II | 76.4 µM |
| 9ca | hCA II | 79.9 µM |
These findings suggest that modifications of the imidazo[1,2-a]azepine structure could lead to effective CA inhibitors .
Antimicrobial Activity
The antimicrobial properties of imidazole derivatives have also been studied extensively. For example, benzimidazole-triazole hybrids showed significant antibacterial activity against Staphylococcus aureus and E. coli with MIC values ranging from 6.25 to 12.5 μmol/mL . Given the structural similarities between these compounds and 5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-sulfonamide, it is plausible that the latter may exhibit antimicrobial effects as well.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
